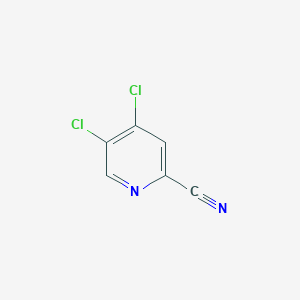

4,5-Dichloropyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

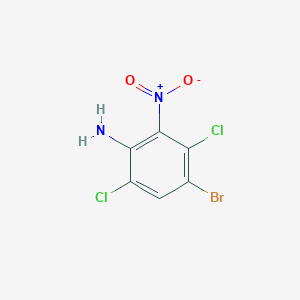

4,5-Dichloropyridine-2-carbonitrile is a chemical compound with the formula C6H2Cl2N2. Its molecular weight is 173.00 g/mol . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

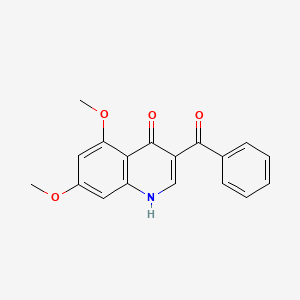

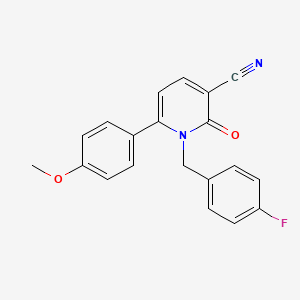

The synthesis of similar compounds like 4,5,6-trichloropyrimidine-2-carbonitrile involves several steps. The process starts with 4,6-dichloro-2-(methylthio)pyrimidine, which is converted to 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile in four steps. These steps involve nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide, and chlorination at the pyrimidine C5 position with NCS .Molecular Structure Analysis

The molecular structure of 4,5-Dichloropyridine-2-carbonitrile is based on the pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4 and 5 positions of the ring are substituted with chlorine atoms, and the 2 position is substituted with a carbonitrile group .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“4,5-Dichloropyridine-2-carbonitrile” is a chemical compound that is used in various chemical syntheses . It’s a versatile intermediate that can be used to create a wide range of other compounds.

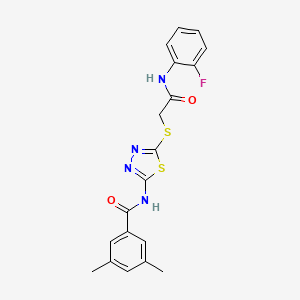

Pyrimidine Derivatives

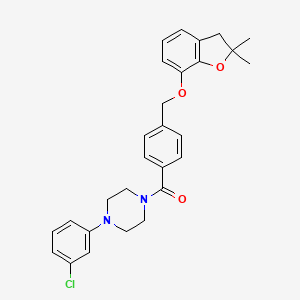

One of the significant applications of “4,5-Dichloropyridine-2-carbonitrile” is in the synthesis of pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Regioselective Synthesis

“4,5-Dichloropyridine-2-carbonitrile” can be used in regioselective synthesis . This process involves the selective formation of one constitutional isomer over another, based on the mechanism of the reaction and the structure of the substrate . In the case of “4,5-Dichloropyridine-2-carbonitrile”, it has been shown that nucleophilic attack on pyrimidines using N-methylpiperazine was highly regioselective, favoring the formation of C-4 substituted products .

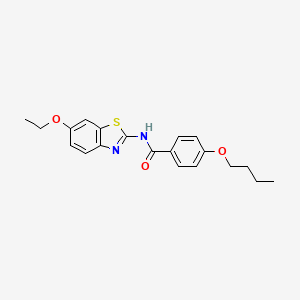

Drug Discovery

Given its role in the synthesis of pyrimidine derivatives, “4,5-Dichloropyridine-2-carbonitrile” may also play a role in drug discovery . Pyrimidine derivatives have been found to exhibit a range of biological activities, including antibacterial and antimicrobial effects . Therefore, “4,5-Dichloropyridine-2-carbonitrile” could potentially be used in the development of new therapeutic agents.

Safety And Hazards

Eigenschaften

IUPAC Name |

4,5-dichloropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXOZJVEKPFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloropyridine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)

![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2735968.png)

![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2735980.png)